molecular formula C24H24N2O3S B2490834 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2,5-dimethylphenyl)benzamide CAS No. 476326-25-7

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2,5-dimethylphenyl)benzamide

Cat. No. B2490834
CAS RN: 476326-25-7
M. Wt: 420.53
InChI Key: VCWHJHNWHWBFJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2,5-dimethylphenyl)benzamide" often involves innovative techniques such as visible light-promoted reactions, Pummerer-type cyclizations, and copper-catalyzed formal [4 + 1] cycloadditions. For instance, heterocyclic derivatives like 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be synthesized via visible-light-promoted reactions catalyzed by fac-Ir(ppy)3, demonstrating the role of light in facilitating chemical transformations (Liu et al., 2016). Additionally, Pummerer-type cyclization has been employed to synthesize compounds such as 3-phenyl-1,2,3,4-tetrahydroisoquinoline, highlighting the utility of Lewis acids like boron trifluoride diethyl etherate in enhancing cyclization reactions (Saitoh et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features complex arrangements such as U-shaped spatial conformations, which are facilitated by the presence of specific functional groups. For example, the structure of 4-[(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide shows a U-shaped conformation, allowing for intercalated π–π interactions and point-to-face C—H⋯π interactions (Bortoluzzi et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be influenced by various factors, including the presence of sulfonyl groups and the specific structural features of the dihydroisoquinoline moiety. Reactions such as the visible light-induced di- and trifluoromethylation demonstrate the versatility of these compounds in undergoing functional group transformations (Zou & Wang, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be significantly influenced by their molecular architecture. For instance, the crystal structure analysis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile revealed specific intermolecular interactions, such as C–H⋯N and C–H⋯π contacts, that dictate its solid-state arrangement (Otero et al., 2017).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-7-8-18(2)23(15-17)25-24(27)20-9-11-22(12-10-20)30(28,29)26-14-13-19-5-3-4-6-21(19)16-26/h3-12,15H,13-14,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWHJHNWHWBFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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